2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid
Description
This compound is a specialized azetidine derivative featuring dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group and a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group. The azetidine core (a four-membered nitrogen-containing ring) is substituted with an acetic acid moiety at the 3-position. Such dual protection is critical in peptide synthesis, where Boc serves as a temporary acid-labile protecting group, while Fmoc acts as a base-labile permanent protector .
The compound (CAS 2149471-79-2) is synthesized via solid-phase methods, as evidenced by its preparation using Fmoc-Cl acylation in dioxane/water with Na₂CO₃ . Its molecular formula is C₂₄H₂₆N₂O₆, with a molecular weight of 438.47 g/mol . Applications include its use as a building block in drug discovery, particularly for constrained peptides requiring rigid azetidine scaffolds .
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-14-25(15-27,12-21(28)29)26-22(30)32-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEXKTDCVMPVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2149471-79-2 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural components:
- Molecular Formula : C₃₁H₃₃N₂O₆
- Molecular Weight : 526.58 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, azetidine derivatives have been shown to possess significant antibacterial effects against various strains of bacteria. A study evaluating the antimicrobial efficacy of related compounds demonstrated that modifications in the azetidine ring could enhance activity against resistant bacterial strains.
Anticancer Activity
Research into azetidine derivatives has also highlighted their potential as anticancer agents. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. For example, a derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, leading to increased levels of pro-apoptotic factors.
- Mitochondrial Dysfunction : Similar compounds have been noted to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.
Case Study 1: Antibacterial Activity Evaluation
In a controlled study, derivatives of azetidine were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the tert-butoxy group significantly influenced antibacterial potency, with some derivatives achieving MIC values as low as 16 µg/mL.
Case Study 2: Anticancer Efficacy in vitro
A recent study evaluated the anticancer effects of related azetidine compounds on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 5 µM after 48 hours of treatment, demonstrating significant cytotoxicity. Flow cytometry analysis confirmed an increase in apoptotic cells, correlating with elevated levels of caspase-3 activity.
Data Tables
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the use of tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups. These protecting groups are crucial for the selective functionalization of amino acids and peptides, allowing for the development of complex molecular architectures.
Table 1: Key Synthetic Steps
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Coupling | Boc-amino acid + Fmoc-protected amine | Formation of protected dipeptide |
| 2 | Deprotection | Acidic or basic conditions | Regeneration of free amino groups |
| 3 | Cyclization | Heat/solvent conditions | Formation of azetidine ring |
Recent studies have highlighted the biological activities associated with this compound and its derivatives. Notably, compounds featuring azetidine rings have shown promise in anticancer research.
Anticancer Activity
Research indicates that derivatives of azetidine-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro studies demonstrated that certain derivatives inhibited cell proliferation in leukemia and central nervous system cancer models by over 70% .
Therapeutic Applications
The potential therapeutic applications of this compound extend to:
- Anticancer Agents : The structure's ability to interact with biological targets involved in cancer progression makes it a candidate for further development as an anticancer drug.
- Antimicrobial Agents : Preliminary findings suggest that some derivatives possess antibacterial properties, particularly against strains like E. coli and Pseudomonas aeruginosa .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study published in the Journal of Research in Pharmacy assessed a series of azetidine derivatives for their anticancer properties. The results indicated that specific modifications to the azetidine structure enhanced cytotoxicity against leukemia cell lines, with one derivative achieving an inhibition rate of 84% .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of azetidine derivatives. The results showed promising activity against multiple bacterial strains, suggesting potential for development into new antibiotics .
Chemical Reactions Analysis
Substitution Reactions
The electron-rich pyrazole ring facilitates nucleophilic substitution at the 4-methyl position. In one study, treatment with phosphorus oxychloride (POCl₃) in DMF enabled formylation reactions, yielding 4-formyl derivatives (Table 1) . Electrophilic aromatic substitution on the benzoic acid ring has been observed under nitration/halogenation conditions .
Table 1: Representative Substitution Reactions
Oxidation and Reduction
The benzoic acid moiety resists oxidation, but the pyrazole ring undergoes controlled transformations:
-
Oxidation : Treatment with KMnO₄ selectively converts methyl groups to carboxylic acids under acidic conditions.
-
Reduction : LiAlH₄ reduces ester intermediates to primary alcohols while preserving the pyrazole ring .
Condensation Reactions
The carboxylic acid group participates in hydrazide formation. In a key study, refluxing with hydrazine hydrate in ethanol produced 4-[5-(4-hydrazinecarbonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Table 2) .
Table 2: Hydrazone Synthesis Parameters
Cyclization and Heterocycle Formation
Microwave-assisted cyclocondensation with thioureas produces thiazolidinone derivatives, as demonstrated by IR
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives based on core rings , protecting groups , and substituents . Key distinctions are outlined below:
Azetidine Derivatives with Dual Protection
Cyclic Amine Derivatives with Fmoc/Boc Protection
Linear Fmoc/Boc-Protected Amino Acids
Key Research Findings
Synthesis : The target compound is synthesized via Fmoc-Cl acylation under mild basic conditions (Na₂CO₃ in dioxane/water), yielding >95% purity . Its azetidine core is critical for inducing conformational rigidity in peptides .
Stability : The Boc group is cleaved with trifluoroacetic acid (TFA), while Fmoc removal requires piperidine. This orthogonal stability enables sequential deprotection in multi-step syntheses .
Applications: Drug Discovery: Azetidine derivatives are prioritized for improving metabolic stability and bioavailability in kinase inhibitors . Peptide Mimetics: The acetic acid substituent facilitates conjugation to resins or other amino acids in SPPS .
Safety : Similar compounds require storage at -20°C in inert atmospheres due to moisture sensitivity .
Preparation Methods
Azetidine Ring Formation
The azetidine core is typically constructed via cyclization reactions or strain-release strategies. A widely adopted method involves the reaction of 1,3-dihalopropanes with primary amines under basic conditions. For instance, the reaction of 1-bromo-3-chloropropane with benzhydrylamine in the presence of a non-nucleophilic base (e.g., potassium carbonate) and water facilitates cyclization to form N-benzhydrylazetidine. This intermediate serves as a protected precursor, enabling subsequent functionalization at the 3-position.
Alternative approaches leverage strained intermediates such as 1-azabicyclo[1.1.0]butane, which undergoes ring-opening reactions with nucleophiles. Treatment with trifluoromethylthiolating reagents, for example, yields 3-(trifluoromethylthio)azetidine derivatives. While this method is efficient for introducing sulfur-based substituents, adaptations for nitrogen and carboxylic acid groups require tailored nucleophiles.
Installation of the Acetic Acid Side Chain
The acetic acid moiety at the 3-position is introduced via alkylation or malonate-based elongation. A representative route involves:
- Bromination : Treatment of N-Boc-azetidine with N-bromosuccinimide (NBS) under radical conditions to yield 3-bromoazetidine.
- Cyanide Substitution : Displacement of the bromide with potassium cyanide generates 3-cyanoazetidine.
- Hydrolysis : Acidic or basic hydrolysis of the nitrile group converts it to a carboxylic acid, yielding azetidine-3-acetic acid.
Alternatively, Michael addition to an α,β-unsaturated ester followed by hydrolysis provides a complementary pathway. For example, reaction of azetidin-3-one with diethyl malonate under basic conditions forms a β-keto ester, which is hydrolyzed and decarboxylated to the acetic acid derivative.
Sequential Protection of Nitrogen Centers
Orthogonal protection of the azetidine nitrogen and 3-amino group is critical. The synthesis proceeds as follows:
- Boc Protection : The azetidine nitrogen is protected first using di-tert-butyl dicarbonate (Boc$$_2$$O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP).
- Fmoc Protection : The 3-amino group is then shielded with Fmoc-Cl in dichloromethane (DCM) and DIPEA, ensuring compatibility with the acid-labile Boc group.
Final Assembly and Purification
The fully protected intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexanes gradient) and characterized by $$^1$$H NMR and mass spectrometry. Final deprotection of the Boc group (if required) is achieved with trifluoroacetic acid (TFA) in DCM, though the target compound retains both protecting groups for stability during storage.
Key Data and Optimization
Q & A
Q. What are the key synthetic steps and protective group strategies for this compound?
The synthesis involves multi-step organic reactions, leveraging tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups to protect reactive amines and carboxylic acids. Key steps include:
- Azetidine ring functionalization : Introduction of Boc and Fmoc groups via carbamate-forming reactions under anhydrous conditions .
- Carboxylic acid activation : Use of coupling agents like DCC or HOBt to facilitate amide bond formation between the azetidine core and acetic acid moiety .
- Purification : Chromatography (e.g., flash column or HPLC) is critical to isolate the product from by-products such as unreacted intermediates or deprotected species .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) verify the presence of Boc (δ ~1.4 ppm for tert-butyl) and Fmoc (δ ~4.2–4.4 ppm for CH₂) groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₃H₃₁N₃O₆: 468.21) .
- FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups from Boc and Fmoc .
Q. Why are Boc and Fmoc groups specifically used in its design?
- Boc : Provides acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., TFA) without disrupting the azetidine ring .
- Fmoc : Base-labile (removed with piperidine), allowing orthogonal deprotection in solid-phase peptide synthesis (SPPS) .
This dual protection ensures sequential functionalization, critical for constructing peptide-drug conjugates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates; anhydrous conditions prevent hydrolysis of activated esters .
- Catalyst optimization : Use of DMAP or HOAt accelerates carbamate formation, reducing side reactions .
- Temperature control : Low temperatures (0–5°C) minimize epimerization during coupling steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps like Fmoc introduction, improving yield by 15–20% .
Q. How can conflicting NMR or MS data be resolved during characterization?
- Dynamic NMR analysis : For rotameric equilibria (common in hindered azetidines), variable-temperature NMR identifies conformational exchange .
- Tandem MS (MS/MS) : Fragmentation patterns distinguish isobaric impurities (e.g., Boc vs. Fmoc cleavage products) .
- X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring or acetic acid moiety .
Q. What strategies prevent side reactions during Fmoc/Boc deprotection?
- Sequential deprotection : Use TFA for Boc first, followed by piperidine for Fmoc, to avoid simultaneous cleavage .
- Scavengers : Add thioanisole or water during TFA treatment to trap carbocations from tert-butyl cleavage, preventing alkylation side products .
- Monitoring by LC-MS : Real-time analysis identifies incomplete deprotection or degradation .
Q. How is the compound’s interaction with biological targets studied?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to enzymes or receptors (e.g., proteases in peptide hydrolysis) .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .
- Molecular docking : Predicts binding modes using the azetidine’s constrained geometry to optimize affinity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
